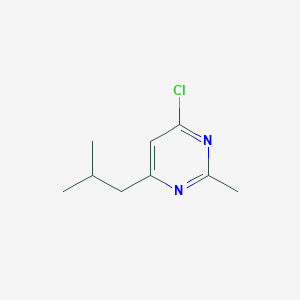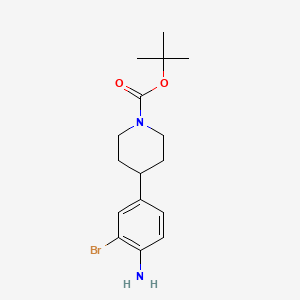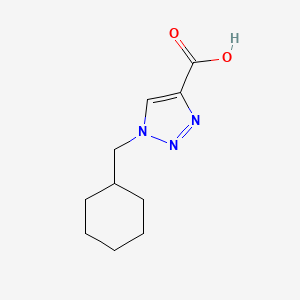
4-Chloro-6-isobutyl-2-methylpyrimidine
Overview
Description
4-Chloro-6-isobutyl-2-methylpyrimidine (CIMP) is an organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and organic solvents. CIMP is a versatile and versatile building block for organic synthesis and has been used in various scientific and medical applications. In particular, CIMP has been used in the synthesis of drugs, dyes, and other compounds.
Scientific Research Applications
1. Pharmaceutical Synthesis and Process Chemistry
4-Chloro-6-isobutyl-2-methylpyrimidine serves as a crucial intermediate in pharmaceutical synthesis. Its derivatives, such as 4,6-dichloro-2-methylpyrimidine, are fundamental in synthesizing anticancer drugs like dasatinib. Researchers have optimized the synthesis processes, investigating various reaction conditions, catalysts, and solvents to maximize yield and purity, which is pivotal for the pharmaceutical industry's development and production of effective cancer therapeutics (Guo Lei-ming, 2012).
2. Molecular Structure and Chemical Analysis
The molecular structure and chemical properties of this compound derivatives are extensively studied using techniques like FT-IR, FT-Raman, and NMR spectroscopy. Detailed investigations into the molecular structure help in understanding the reactivity, stability, and potential biological activity of these compounds. For instance, studies have been conducted on the crystal and molecular structures of related compounds, confirming computationally predicted restricted rotation and providing insights into the molecular behavior in different states (L. Odell et al., 2007).
3. Antitumor and Antibacterial Agents
Derivatives of this compound have shown potential as antitumor and antibacterial agents. New α-aminophosphonates containing the 4-chloro-6-methylpyrimidin-2-amino pharmacophore have been synthesized and demonstrated significant growth inhibition against specific cancer cell lines. This indicates the potential application of these compounds in developing novel anticancer drugs (Gajjala Raghavendra Reddy et al., 2020). Additionally, new classes of substituted pyrimidines have been synthesized and evaluated for their antibacterial activity, showing promising results as potential antibacterial agents (Y. Etemadi et al., 2016).
properties
IUPAC Name |
4-chloro-2-methyl-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOGEPXZWBZDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)


![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)


![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)